molecular formula C6H10N2O B044695 (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile CAS No. 119520-30-8

(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile

Cat. No. B044695
M. Wt: 126.16 g/mol
InChI Key: JCUJEAIYTPOKNV-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. The compound is also known as (E)-N-ethyl-3-(hydroxyimino) butanimidamide. It is a chiral molecule that has two enantiomers, (Z)- and (E)-. The (Z)-enantiomer of the compound has been found to have more potent biological activity than the (E)-enantiomer.

Mechanism Of Action

The mechanism of action of (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile involves the inhibition of specific enzymes in the body. The compound has been found to inhibit the activity of enzymes such as tyrosinase, xanthine oxidase, and lipoxygenase. These enzymes are involved in the biosynthesis of melanin, uric acid, and leukotrienes, respectively. Inhibition of these enzymes can lead to a reduction in the production of these compounds, which can have therapeutic benefits.

Biochemical And Physiological Effects

The biochemical and physiological effects of (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile have been studied in vitro and in vivo. The compound has been found to have antioxidant activity, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, the compound has been found to have antiproliferative activity, which can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile in lab experiments include its potent biological activity and its ability to inhibit specific enzymes in the body. The compound can be used to study the biochemical and physiological effects of enzyme inhibition, as well as its potential therapeutic applications. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile. One area of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the study of the compound’s potential applications in medicine, such as its use as an antimicrobial or antitumor agent. Additionally, the compound’s mechanism of action and its effects on specific enzymes in the body can be further studied to better understand its therapeutic potential.

Synthesis Methods

The synthesis of (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile involves the reaction of ethylamine with 3-acetyl-4-hydroxy-2-butenenitrile in the presence of a catalyst. The reaction proceeds through an imine intermediate, which is then reduced to yield the desired product. The synthesis of the compound has been optimized to improve the yield and purity of the product.

Scientific Research Applications

(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile has been studied for its potential applications in medicine and biochemistry. The compound has been found to have antimicrobial, antifungal, and antitumor activities. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of certain compounds in the body.

properties

CAS RN

119520-30-8

Product Name

(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(Z)-2-(ethylamino)-3-hydroxybut-2-enenitrile

InChI

InChI=1S/C6H10N2O/c1-3-8-6(4-7)5(2)9/h8-9H,3H2,1-2H3/b6-5-

InChI Key

JCUJEAIYTPOKNV-WAYWQWQTSA-N

Isomeric SMILES

CCN/C(=C(/C)\O)/C#N

SMILES

CCNC(=C(C)O)C#N

Canonical SMILES

CCNC(=C(C)O)C#N

synonyms

2-Butenenitrile, 2-(ethylamino)-3-hydroxy-, (Z)- (9CI)

Origin of Product

United States

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